(1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclobutane ring with a carbamoyl group and a carboxylic acid group attached to it. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of (1R,2S)-2-aminocyclobutane-1-carboxylic acid as a starting material. This compound can be synthesized through a series of steps including the formation of a cyclobutane ring and subsequent functionalization to introduce the carbamoyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
(1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutane derivatives such as (1R,2S)-2-aminocyclobutane-1-carboxylic acid and (1R,2S)-2-hydroxycyclobutane-1-carboxylic acid .
Uniqueness
What sets (1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid apart is its unique combination of functional groups and stereochemistry, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
84585-78-4 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(1R,2S)-2-carbamoylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)/t3-,4+/m0/s1 |
InChI Key |
VDJJUSIEPJADBA-IUYQGCFVSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C(=O)N)C(=O)O |
Canonical SMILES |
C1CC(C1C(=O)N)C(=O)O |
Origin of Product |
United States |
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